molecular formula C9H16ClNO3 B6607839 methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride CAS No. 2839144-23-7

methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride

Cat. No.: B6607839
CAS No.: 2839144-23-7
M. Wt: 221.68 g/mol
InChI Key: UFMXDOOXZIQHAI-UHFFFAOYSA-N
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Description

Methyl4-(aminomethyl)-7-oxabicyclo[221]heptane-1-carboxylatehydrochloride is a bicyclic compound with a unique structure that includes an oxabicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride can be achieved through several methods. One common approach involves the aminomethylation of bicyclo[2.2.1]heptane-2,3-diol, followed by esterification to introduce the carboxylate group . The reaction conditions typically involve the use of a strong base and an appropriate aminomethylating agent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxabicyclo[2.2.1]heptane core provides structural stability, allowing the compound to interact effectively with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.1]heptane core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-7(11)9-4-2-8(6-10,13-9)3-5-9;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMXDOOXZIQHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(O1)(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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